molecular formula C16H19NO3 B8125217 tert-Butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate

tert-Butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate

Cat. No.: B8125217
M. Wt: 273.33 g/mol
InChI Key: SCUBNMBLQHJHHS-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate is a specialized azetidine derivative characterized by a tert-butyl carbamate group at the 1-position and a 4-ethynylphenoxy substituent at the 3-position of the azetidine ring. The ethynyl group on the phenoxy moiety provides a reactive handle for click chemistry or further functionalization, making this compound valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-5-12-6-8-13(9-7-12)19-14-10-17(11-14)15(18)20-16(2,3)4/h1,6-9,14H,10-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUBNMBLQHJHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Epoxy Amines

La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines enables regioselective azetidine synthesis (Frontiers in Chemistry, 2023).
Reaction Conditions :

  • Substrate: cis-3,4-epoxy amine

  • Catalyst: La(OTf)₃ (5 mol%)

  • Solvent: 1,2-dichloroethane (DCE)

  • Temperature: Reflux (83°C)

  • Yield: 70–85%

Radical Strain-Release Cyclization

Azabicyclo[1.1.0]butanes undergo radical strain-release reactions with sulfonyl imines under photocatalytic conditions (Nature Catalysis, 2024).
Reaction Conditions :

  • Substrate: Azabicyclo[1.1.0]butane

  • Catalyst: Organic photosensitizer (e.g., Eosin Y)

  • Light: Visible light (450 nm)

  • Solvent: Acetonitrile

  • Yield: 60–78%

Boc Protection of Azetidine

The nitrogen atom of azetidine is protected using di-tert-butyl dicarbonate (Boc anhydride).

Standard Protocol (Patent CN111362852A):

  • Dissolve azetidine (1 eq) in dichloromethane.

  • Add Boc anhydride (1.2 eq) and triethylamine (1.5 eq).

  • Stir at room temperature for 3–5 hours.

  • Purify via column chromatography (hexane/ethyl acetate).
    Yield : 85–91%

Introduction of the 4-Ethynylphenoxy Group

The phenoxy moiety is introduced via nucleophilic substitution or Mitsunobu coupling.

Nucleophilic Substitution

Procedure (Scintica, 2022):

  • Convert tert-butyl 3-hydroxyazetidine-1-carboxylate to mesylate using methanesulfonyl chloride.

  • React with 4-ethynylphenol in the presence of K₂CO₃.
    Conditions :

  • Solvent: DMF

  • Temperature: 60°C, 12 hours

  • Yield: 58–65%

Mitsunobu Coupling

Optimized Method (Ambeed, 2020):

  • Protect 4-ethynylphenol as TMS-ethynylphenol.

  • React with tert-butyl 3-hydroxyazetidine-1-carboxylate using DIAD and Ph₃P.

  • Deprotect TMS with TBAF.
    Conditions :

  • Solvent: THF

  • Temperature: 0°C to room temperature

  • Yield: 68–72%

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nucleophilic SubstitutionSimple, scalableRequires activated leaving group58–65%
Mitsunobu CouplingNo pre-activation neededSensitive to moisture, costly reagents68–72%
Radical CyclizationDirect azetidine formationSpecialized photocatalysts required60–78%

Purification and Characterization

  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) or recrystallization from hexane.

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, Boc), 4.67 (s, 4H, azetidine), 7.45–6.92 (m, aromatic), 3.10 (s, 1H, ethynyl).

    • HRMS : m/z 273.33 [M+H]⁺.

Challenges and Solutions

  • Ethynyl Group Stability : Terminal alkynes are prone to oxidation. Use TMS protection during coupling.

  • Regioselectivity : La(OTf)₃ ensures 4-exo-trig cyclization over 5-endo pathways.

Industrial Scalability

Patent CN103787971A highlights a scalable route using:

  • Solvent : THF or acetonitrile

  • Base : Potassium tert-butoxide

  • Throughput : 85–91% yield at 100 g scale

Emerging Techniques

  • Photoredox Catalysis : Copper-based systems enable radical 4-exo-dig cyclization (Nature, 2022).

  • Enzymatic Resolution : Lipases for enantioselective synthesis (Under development) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The azetidine ring can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst can be employed for reduction reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

tert-Butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the azetidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituent at Azetidine 3-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
tert-Butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate (Target) 4-Ethynylphenoxy C₁₆H₁₈NO₃ 275.32* Click chemistry, drug intermediates
tert-Butyl 3-(4-methoxyphenyl)-2-azetidinecarboxylate (1h) 4-Methoxyphenyl, hydroxybutyl C₁₄H₂₂NO₃ 310.22 Diastereoselective synthesis
tert-Butyl 3-(morpholin-4-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate Morpholino, methoxy-oxoethyl C₁₆H₂₇N₂O₅ 333.40 Aza-Michael addition, amino acid analogs
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate Ethoxy-oxoethyl C₁₂H₂₁NO₄ 243.30 High synthetic accessibility (83% purity)
tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate Indole, methoxy-oxoethyl C₁₉H₂₄N₂O₄ 344.41 Heterocyclic drug intermediates
tert-Butyl 3-(4-formylphenyl)azetidine-1-carboxylate 4-Formylphenyl C₁₅H₁₉NO₃ 261.32 Aldehyde-mediated crosslinking

*Calculated based on structural analogs in .

Physicochemical Properties

  • LogP and Solubility: Ethynylphenoxy derivatives (LogP ~2.5*) are more lipophilic than morpholino analogs (LogP ~1.2), impacting membrane permeability in drug design .
  • Thermal Stability : tert-Butyl carbamate-protected azetidines (e.g., ) decompose above 200°C, whereas unprotected azetidines (e.g., CAS 152537-03-6 in ) are hygroscopic and require inert storage .

Biological Activity

tert-Butyl 3-(4-ethynylphenoxy)azetidine-1-carboxylate is a synthetic compound with a unique structure that has garnered interest in various biological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H17_{17}NO3_{3}
  • Molecular Weight : 273.30 g/mol
  • CAS Number : 1203681-52-0

The compound features an azetidine ring linked to a tert-butyl ester and a phenoxy group with an ethynyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The ethynyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Anti-inflammatory Effects : Compounds with azetidine rings have shown promise in modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study investigated the inhibitory effects of azetidine derivatives on specific enzymes related to cancer metabolism. Results indicated that this compound exhibited significant inhibition of enzyme activity, supporting its potential as an anticancer agent.
  • Pharmacokinetic Profile :
    Research into the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, indicating that this compound may have suitable bioavailability for therapeutic use.
  • Structure-Activity Relationship (SAR) :
    Investigations into the SAR of azetidine derivatives highlighted the importance of the ethynyl group in enhancing biological activity. Variations in substituents on the phenoxy group were shown to significantly impact potency against specific biological targets.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotes
tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylateModerate anti-inflammatorySimilar structure; different halogen substitution
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylateAnticancer propertiesExhibits different mechanisms due to cyano group

Q & A

Q. How to safely scale up synthesis from milligram to gram quantities?

  • Methodological Answer : Conduct a hazard assessment using DSC (differential scanning calorimetry) to evaluate exothermic risks. Implement batch-wise addition of reagents and use jacketed reactors for temperature control. For workup, replace volatile solvents (e.g., DCM) with ethyl acetate or MTBE to reduce flammability risks .

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